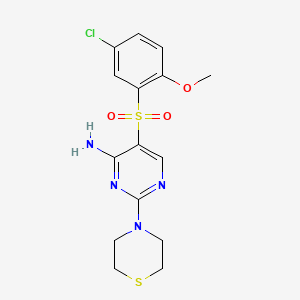

5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

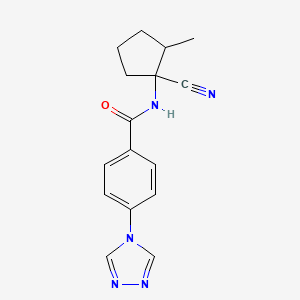

5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine, also known as CTMP, is a novel pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CTMP is a potent inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in various cellular processes such as cell survival, proliferation, and metabolism.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Synthesis of aza-aromatic hydroxylamine-O-sulfonates : This compound is utilized in the synthesis of aza-aromatic hydroxylamine-O-sulfonates, which undergo nucleophilic addition and electrophilic cyclization, demonstrating utility in creating complex heterocyclic structures. Notably, this approach has been applied to produce compounds with significant in vitro cytostatic activity against various human tumor cell lines (Sączewski, Gdaniec, Bednarski & Makowska, 2011).

Synthesis of Novel Benzodifuranyl Derivatives : This chemical is involved in the synthesis of novel benzodifuranyl derivatives. These derivatives demonstrate potential as COX inhibitors and have been shown to possess analgesic and anti-inflammatory activities, highlighting its versatility in medicinal chemistry applications (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Biological and Pharmacological Research

Antiviral Activity Studies : Derivatives of this compound have been synthesized and tested for antiviral activities. For example, specific sulfonamide derivatives showed anti-tobacco mosaic virus activity, indicating its potential in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu & Zhang, 2010).

PET Imaging Agent for Parkinson's Disease : The compound has been used in synthesizing potential PET imaging agents for Parkinson's disease. This application in neurodegenerative disease research highlights its significance in developing diagnostic tools (Wang, Gao, Xu & Zheng, 2017).

Antimicrobial Activity : Some derivatives synthesized from this compound have been screened for antimicrobial activities, showing potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu & Demirbas, 2010).

Enzyme Inhibition Studies : Derivatives of this compound have been studied for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrases, which are relevant in the treatment of conditions like glaucoma and Alzheimer's disease (Bilginer, Gul, Anıl, Demir & Gulcin, 2020).

Herbicide Runoff Studies : In environmental sciences, studies have been conducted to understand the runoff behavior of herbicides, including those based on this compound, in different tillage systems under varying rainfall intensities (Afyuni, Wagger & Leidy, 1997).

Degradation Studies by Fungi : Research into the degradation of chlorimuron-ethyl, a related compound, by Aspergillus niger in agricultural soil showcases the environmental and agricultural relevance of this compound (Sharma, Banerjee & Choudhury, 2012).

Mecanismo De Acción

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound may potentially affect various biochemical pathways. Without specific target information, it’s challenging to predict the exact pathways and their downstream effects .

Pharmacokinetics

Based on its structural features, it may exhibit good water solubility and oral bioavailability .

Propiedades

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)sulfonyl-2-thiomorpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S2/c1-23-11-3-2-10(16)8-12(11)25(21,22)13-9-18-15(19-14(13)17)20-4-6-24-7-5-20/h2-3,8-9H,4-7H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFQYWKTCFPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)C2=CN=C(N=C2N)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)

![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)

![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)